molecular formula C20H17F3N2O2 B11582391 N-(1-phenylethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

N-(1-phenylethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Cat. No.: B11582391
M. Wt: 374.4 g/mol
InChI Key: DJQMHABVOSJXOL-UHFFFAOYSA-N
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Description

N-(1-PHENYLETHYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-PHENYLETHYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via Friedel-Crafts acylation using trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a nucleophilic substitution reaction using phenylethylamine and an appropriate leaving group.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-PHENYLETHYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.

    Industry: Use in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-PHENYLETHYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE would depend on its specific interactions with molecular targets. Typically, indole derivatives exert their effects by binding to receptors or enzymes, modulating their activity. The trifluoroacetyl group may enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    N-(1-PHENYLETHYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE: can be compared with other indole derivatives such as:

Uniqueness

The uniqueness of N-(1-PHENYLETHYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C20H17F3N2O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-(1-phenylethyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide

InChI

InChI=1S/C20H17F3N2O2/c1-13(14-7-3-2-4-8-14)24-18(26)12-25-11-16(19(27)20(21,22)23)15-9-5-6-10-17(15)25/h2-11,13H,12H2,1H3,(H,24,26)

InChI Key

DJQMHABVOSJXOL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F

Origin of Product

United States

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